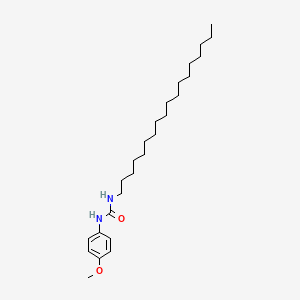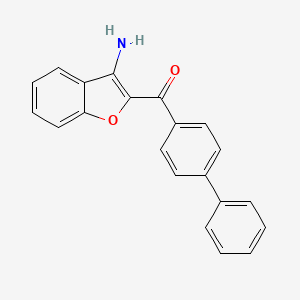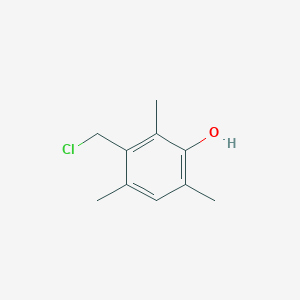![molecular formula C18H16N2O7 B11956195 Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate](/img/structure/B11956195.png)
Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate is an organic compound with the molecular formula C18H16N2O7 and a molecular weight of 372.337 g/mol . This compound is part of a class of chemicals known for their applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate typically involves the reaction of 2-methyl-3-nitrobenzoic acid with dimethyl 5-aminoisophthalate under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Applications De Recherche Scientifique
Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The ester groups can also be hydrolyzed to release active carboxylic acids that can participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate can be compared with other similar compounds, such as:
Dimethyl 5-[(3-methyl-4-nitrobenzoyl)amino]isophthalate: Similar structure but with different substitution pattern on the benzoyl group.
Dimethyl 5-[(4-methyl-3-nitrobenzoyl)amino]isophthalate: Another isomer with a different position of the nitro and methyl groups.
Dimethyl 5-[(2-nitrobenzoyl)amino]isophthalate: Lacks the methyl group on the benzoyl ring.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Propriétés
Formule moléculaire |
C18H16N2O7 |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H16N2O7/c1-10-14(5-4-6-15(10)20(24)25)16(21)19-13-8-11(17(22)26-2)7-12(9-13)18(23)27-3/h4-9H,1-3H3,(H,19,21) |
Clé InChI |
HVRTWDHQPUCLGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


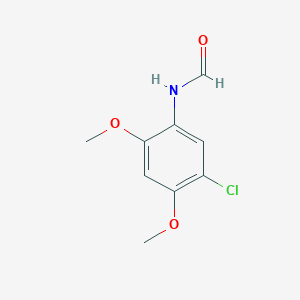
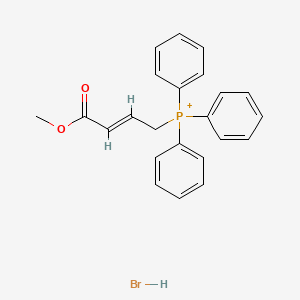

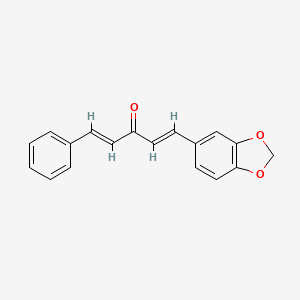
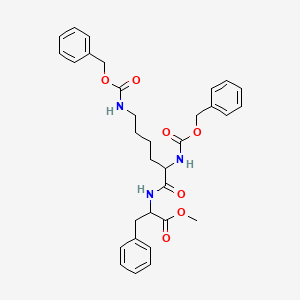
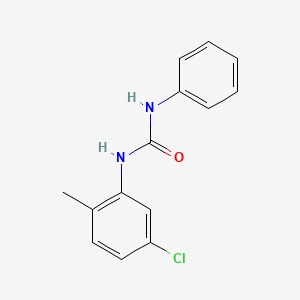
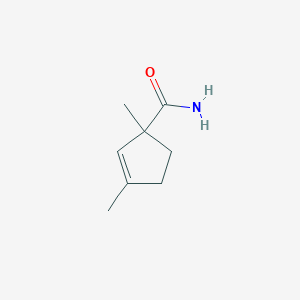
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)
